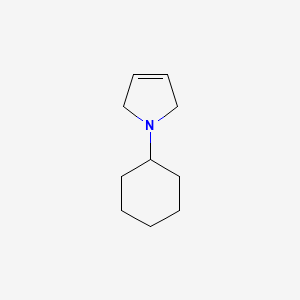

1-Cyclohexyl-2,5-dihydro-1H-pyrrole

描述

Contextualization within Pyrroline (B1223166) and Pyrrole (B145914) Derivative Research

Pyrrole, an aromatic five-membered heterocycle, and its various reduced forms (pyrrolines and pyrrolidines) are fundamental scaffolds in organic chemistry. ksu.edu.sa Pyrrole itself is a constituent of many vital biological molecules, including heme and chlorophyll. ksu.edu.sa The reactivity and aromaticity of pyrrole distinguish it from its saturated analog, pyrrolidine (B122466), which is a non-planar, saturated ring system. ksu.edu.sanih.gov The partial saturation in pyrrolines, such as the 2,5-dihydro-1H-pyrrole core of the title compound, offers a unique combination of structural features, blending aspects of both alkenes and secondary amines within a cyclic framework.

Research into pyrrole and its derivatives is extensive, driven by their diverse biological activities. For instance, derivatives of 1H-pyrrole-2,5-dione have been investigated for anti-inflammatory, antimicrobial, antifungal, and cytotoxic properties. mdpi.com The saturated pyrrolidine ring is a key component in numerous FDA-approved drugs and is prized in medicinal chemistry for the three-dimensional diversity it provides, allowing for efficient exploration of pharmacophore space. nih.govnih.gov

The introduction of a substituent at the nitrogen atom, such as the cyclohexyl group in 1-Cyclohexyl-2,5-dihydro-1H-pyrrole, significantly influences the molecule's physical and chemical properties. This N-substitution is a common strategy in the design of novel compounds with specific biological targets. Research has explored a wide variety of N-substituted pyrrole and pyrrolidine derivatives, leading to compounds with applications ranging from anticancer to central nervous system agents. mdpi.comnih.gov

Strategic Importance of the 2,5-Dihydro-1H-Pyrrole Scaffold in Advanced Organic Synthesis

The 2,5-dihydro-1H-pyrrole ring system is a valuable building block in modern organic synthesis due to its versatile reactivity. It can serve as a precursor to more complex, stereochemically rich pyrrolidine derivatives, which are prevalent in natural products and pharmaceuticals. acs.orggoogle.com The double bond within the ring allows for a variety of chemical transformations, including hydrogenation, epoxidation, and dihydroxylation, while the nitrogen atom can be involved in various coupling and functionalization reactions.

The strategic utility of this scaffold is highlighted by its use in the synthesis of complex molecules. For example, asymmetric C-H functionalization of N-Boc-2,5-dihydro-1H-pyrrole has been employed as a key step in the stereoselective synthesis of the natural product (−)-dragocin D. acs.org This demonstrates the scaffold's capacity to act as a template for introducing multiple stereocenters with high control.

Furthermore, various synthetic methods have been developed to construct the 2,5-dihydropyrrole core itself. These include multi-catalytic, one-pot procedures that combine the actions of different metals like copper, rhodium, and gold to build the ring system from simple, acyclic precursors. nih.gov Other methods involve palladium-catalyzed reactions to create substituted 2,5-dihydropyrrole derivatives. rsc.org The development of such synthetic strategies underscores the perceived value of the 2,5-dihydropyrrole scaffold as an intermediate for accessing diverse and complex molecular architectures.

Interactive Data Table: Properties of Related Pyrrole Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Feature |

| 1-Cyclohexyl-1H-pyrrole-2,5-dione | 1631-25-0 | C10H13NO2 | 179.22 | Dione functionality |

| 1-Cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | 797798-85-7 | C13H19NO2 | 221.29 | Carboxylic acid group |

| 1H-Pyrrole, 1-cyclohexyl-2,5-dihydro- | 68109-75-1 | C10H17N | 151.25 | Dihydropyrrole core |

Structure

3D Structure

属性

IUPAC Name |

1-cyclohexyl-2,5-dihydropyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N/c1-2-6-10(7-3-1)11-8-4-5-9-11/h4-5,10H,1-3,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKLOLLWXCNJJKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2CC=CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0071091 | |

| Record name | 1H-Pyrrole, 1-cyclohexyl-2,5-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0071091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68109-75-1 | |

| Record name | 1-Cyclohexyl-2,5-dihydro-1H-pyrrole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68109-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrrole, 1-cyclohexyl-2,5-dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068109751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrrole, 1-cyclohexyl-2,5-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Pyrrole, 1-cyclohexyl-2,5-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0071091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-cyclohexyl-2,5-dihydro-1H-pyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.244 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Strategic Approaches to 1 Cyclohexyl 2,5 Dihydro 1h Pyrrole and Its Derivatives

Cyclization Reactions in Dihydropyrrole Synthesis

Cyclization reactions represent a cornerstone in the synthesis of 2,5-dihydropyrroles. These strategies involve the formation of the heterocyclic ring from a linear precursor through the creation of one or more new bonds. Various approaches, including metathesis, carbocyclization, dehydrative processes, and oxidative pathways, have been successfully employed.

Ring-Closing Metathesis (RCM) Approaches

Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the synthesis of cyclic compounds, including 2,5-dihydropyrroles. rsc.orgresearchgate.net This methodology typically utilizes ruthenium-based catalysts to facilitate the formation of a carbon-carbon double bond within a diene-containing acyclic precursor, leading to the desired cyclic structure. beilstein-journals.org

The synthesis of 2,5-dihydro-1H-pyrrole-3-carboxylates, important precursors for various biologically active molecules, has been efficiently achieved using RCM. rsc.org A notable advancement in this area is the use of continuous flow technology, which allows for rapid and scalable synthesis. For instance, the conversion of a diene precursor to the corresponding dihydropyrrole has been accomplished with a residence time of just one minute at 120 °C in dimethyl carbonate, a green solvent. rsc.org This continuous flow process demonstrated high efficiency, achieving a 91% yield in the synthesis of a 2,5-dihydro-1H-pyrrole-3-carboxylate on a 10-gram scale in only 37 minutes. rsc.org

The choice of catalyst can be crucial for the success of RCM reactions. While second-generation Grubbs or Hoveyda-Grubbs catalysts are often employed, first-generation Grubbs catalysts in the presence of ethene have shown superior results in certain cases by suppressing side reactions. beilstein-journals.org

Table 1: Ring-Closing Metathesis for Dihydropyrrole Synthesis

| Precursor | Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| N-allyl-β-amino-α-methylene ester | Ruthenium-based | Continuous flow, 120 °C, Dimethyl Carbonate | 2,5-Dihydro-1H-pyrrole-3-carboxylate | 91% | rsc.org |

| Oxaenediyne | Grubbs 1st generation with ethene | CH2Cl2, 25 °C | 4-Alkenyl-2-alkynyl-3,6-dihydro-2H-pyran | Up to 75% | beilstein-journals.org |

Intramolecular Carbocyclization Reactions from Ugi-MCR Precursors

A highly effective two-step protocol for synthesizing diverse 2,5-dihydropyrroles involves an initial Ugi four-component reaction (Ugi-4CR) followed by an intramolecular carbocyclization. cbijournal.com This strategy leverages the diversity-generating power of multicomponent reactions (MCRs) to rapidly assemble complex acyclic precursors, which are then cyclized to form the desired heterocyclic ring. cbijournal.com

The Ugi-4CR brings together an aldehyde, an amine (such as propargylamine), a carboxylic acid, and an isocyanide to create a propargyl-containing adduct. cbijournal.com Subsequent treatment of this Ugi adduct with a base, such as potassium carbonate (K2CO3), promotes an intramolecular carbocyclization. cbijournal.com The base abstracts an acidic proton, generating a carbanion that then attacks the pendant alkyne group in a 5-endo-dig cyclization fashion. cbijournal.com Protonation of the resulting intermediate furnishes the final 2,5-dihydropyrrole derivative. cbijournal.com

This method has proven to be robust, affording a wide range of highly functionalized 2,5-dihydropyrroles in good to excellent yields. cbijournal.com The nature of the substituents on the starting materials, particularly the aldehyde and the isocyanide, can influence the reaction yield. For example, both tert-butyl and cyclohexyl isocyanides generally provide good yields. cbijournal.com

Dehydrative Cyclization Processes

Dehydrative cyclization offers a direct route to cyclic amines, including dihydropyrroles, from amino alcohols. rsc.orgorgsyn.orgresearchgate.net This approach involves the removal of a molecule of water to facilitate ring closure. Various reagents and conditions have been developed to promote this transformation.

One common strategy involves the activation of the hydroxyl group of an amino alcohol, making it a better leaving group. Reagents like N,N-dimethylacetamide dimethyl acetal (B89532) (DMADA) can be used for this purpose in an acid-promoted cyclization. rsc.org Another classic method is the use of thionyl chloride (SOCl2), although the reaction conditions, such as the order of addition, are critical to achieve a clean transformation. orgsyn.org

Gold-catalyzed dehydrative cyclizations of heteroatom-substituted propargylic alcohols have also been shown to be an extremely facile method for preparing pyrroles. organic-chemistry.org These reactions are often rapid, high-yielding, and can be performed under mild, open-flask conditions with low catalyst loadings. organic-chemistry.org

Oxidative Cyclization Pathways

Oxidative cyclization provides another avenue for the synthesis of dihydropyrroles. These reactions involve the use of an oxidant to promote the formation of the heterocyclic ring. A variety of oxidizing agents and catalytic systems have been employed for this purpose.

Copper-catalyzed oxidative cyclization of maleimides with amines and alkyne esters offers a direct route to fully substituted dihydropyrroles. thieme-connect.com This method tolerates a range of N-substituted maleimides and amines, providing the corresponding products in moderate to excellent yields. thieme-connect.com The reaction proceeds under mild conditions and is an efficient way to construct these complex heterocyclic structures. thieme-connect.com

Another approach involves the oxidative radical cyclization of N-sulfonyl β-enamino esters with alkenes, using reagents like ceric ammonium (B1175870) nitrate (B79036) (CAN) and copper(II) acetate (B1210297) as the oxidant system. fao.org Hypervalent iodine reagents, such as iodobenzene (B50100) diacetate (IBD), have also been utilized in the oxidative functionalization and rearrangement of 2-amino-4H-pyran derivatives to yield dihydropyrrole skeletons. thieme-connect.com Furthermore, electrochemical methods offer a green and efficient alternative for the oxidative annulation of enamines to produce polysubstituted pyrroles without the need for external chemical oxidants. researchgate.net Palladium-catalyzed oxidative cyclizations have also been developed for the synthesis of related oxygen-containing heterocycles, showcasing the versatility of this approach. nih.gov

Multicomponent Reaction (MCR) Strategies for Dihydropyrrole Construction

Multicomponent reactions (MCRs) are highly efficient synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials. frontiersin.orgnih.govresearchgate.net This approach is particularly valuable for generating libraries of compounds for drug discovery and offers significant advantages in terms of atom economy and step efficiency. nih.gov

Ugi-Type Multi-Component Cyclizations for Dihydropyrrole Formation

The Ugi four-component reaction (Ugi-4CR) is a cornerstone of MCR chemistry and has been extensively utilized in the synthesis of a wide variety of heterocyclic compounds, including precursors to 2,5-dihydropyrroles. wikipedia.orgnih.govnih.gov The classic Ugi reaction involves the condensation of an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. wikipedia.org

A powerful strategy for the synthesis of highly substituted 2,5-dihydropyrroles involves a two-step sequence starting with an Ugi-4CR to generate a propargyl-containing adduct. cbijournal.com In this approach, propargylamine (B41283) is used as the amine component. The resulting Ugi product is then subjected to a base-mediated intramolecular carbocyclization, as described in section 2.1.2. This post-Ugi transformation efficiently constructs the 2,5-dihydropyrrole ring system. cbijournal.comfrontiersin.org

The versatility of the Ugi reaction allows for the introduction of a wide range of substituents into the final dihydropyrrole structure by simply varying the four starting components. cbijournal.com For instance, using 1-cyclohexyl isocyanide in the Ugi reaction would directly lead to a precursor for 1-cyclohexyl-2,5-dihydro-1H-pyrrole derivatives. The reaction is generally high-yielding and proceeds under mild conditions. cbijournal.comwikipedia.org

Table 2: Ugi-Type Multi-Component Cyclizations for Dihydropyrrole Formation

| Reactant 1 (Aldehyde) | Reactant 2 (Amine) | Reactant 3 (Carboxylic Acid) | Reactant 4 (Isocyanide) | Post-Ugi Condition | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Benzaldehyde | Propargylamine | Benzoic Acid | Cyclohexyl isocyanide | K2CO3 | N-cyclohexyl-1-(4-methoxybenzoyl)-2,5-dihydro-1H-pyrrole-2-carboxamide | 74% | cbijournal.com |

| Various Aldehydes | Propargylamine | Various Acids | tert-Butyl isocyanide | K2CO3 | Substituted 2,5-dihydropyrroles | Good to Excellent | cbijournal.com |

Transition Metal-Catalyzed Syntheses of 2,5-Dihydro-1H-pyrroles

Transition metal catalysis has emerged as a powerful tool for the synthesis of heterocyclic compounds, offering high efficiency, selectivity, and functional group tolerance. Palladium and rhodium catalysts, in particular, have been instrumental in the development of novel synthetic routes to 2,5-dihydro-1H-pyrroles and their derivatives.

Palladium-Catalyzed Transformations

Palladium catalysts are renowned for their versatility in forming carbon-carbon and carbon-heteroatom bonds. Several palladium-catalyzed strategies, including desymmetrization, addition reactions, and tandem cyclizations, have been effectively employed in the synthesis of dihydropyrrole derivatives.

The Heck-Matsuda reaction, involving the coupling of aryldiazonium salts with olefins, has been ingeniously applied to the enantioselective desymmetrization of N-protected 2,5-dihydro-1H-pyrroles. This strategy provides a direct route to chiral 4-aryl-substituted γ-lactams, which are valuable intermediates in medicinal chemistry. The reaction proceeds via a Heck arylation followed by a sequential oxidation.

In a key study, various N-protected 2,5-dihydro-1H-pyrroles were reacted with aryldiazonium salts in the presence of a palladium catalyst and a chiral N,N-ligand, (S)-PyraBox. This protocol afforded a range of 4-aryl-γ-lactams in good yields (up to 85%) and with high enantioselectivities (er up to 93:7). nih.gov The methodology demonstrated broad scope with respect to both the protecting group on the nitrogen atom and the substituents on the aryldiazonium salt. nih.gov

Table 1: Selected Examples of Heck-Matsuda Desymmetrization of N-Protected 2,5-Dihydro-1H-pyrroles nih.gov

| Entry | Protecting Group (PG) | Aryldiazonium Salt | Product | Yield (%) | er |

| 1 | Boc | 4-MeO-C₆H₄N₂⁺ BF₄⁻ | 4-(4-Methoxyphenyl)-N-Boc-γ-lactam | 85 | 92:8 |

| 2 | Cbz | 4-F-C₆H₄N₂⁺ BF₄⁻ | 4-(4-Fluorophenyl)-N-Cbz-γ-lactam | 78 | 91:9 |

| 3 | Ts | C₆H₅N₂⁺ BF₄⁻ | 4-Phenyl-N-Ts-γ-lactam | 82 | 93:7 |

er = enantiomeric ratio

Palladium-catalyzed addition reactions represent a powerful method for the functionalization of unsaturated systems. While direct palladium-catalyzed additions to this compound are not extensively reported, analogous reactions with related nitrogen heterocycles suggest the potential of this approach. For instance, the enantioselective 1,4-dearomatization of pyridinium (B92312) salts using Grignard reagents and a chiral copper catalyst has been developed to produce enantioenriched 1,4-dihydropyridines. nih.gov This strategy highlights the potential for metal-catalyzed additions of organometallic reagents to introduce substituents onto a pre-formed heterocyclic ring.

Furthermore, palladium-catalyzed hydroarylation of dienes has been achieved using aryl boronic esters, demonstrating the feasibility of adding aryl groups across a double bond in a controlled manner. nih.govnih.gov Adapting such methodologies to this compound could provide a direct route to 3-aryl- or 3,4-diaryl-substituted cyclohexylpyrrolidines, which are precursors to functionalized dihydropyrroles.

Palladium-catalyzed tandem or domino reactions, where multiple bond-forming events occur in a single pot, provide an elegant and efficient means to construct complex cyclic molecules from simple acyclic precursors. Several palladium-catalyzed cyclization strategies have been developed for the synthesis of nitrogen-containing heterocycles that could be conceptually applied to the formation of a 1-cyclohexyl-2,5-dihydropyrrole core.

For example, a palladium(II)-catalyzed intramolecular oxidative aza-Wacker-type reaction of vinyl cyclopropanecarboxamides has been used to access highly substituted aza[3.1.0]bicycles. nih.gov This transformation proceeds via a nucleopalladation of the olefin followed by C-N bond formation. nih.gov Similarly, palladium-catalyzed intramolecular Heck cyclizations of N-vinyl-2-haloanilines have been shown to produce indoles. rsc.org

A palladium(II)-catalyzed 5-endo-trigonal cyclization of 2-hydroxybut-3-enylamines has also been reported to yield pyrrolines and pyrroles. rsc.org These examples showcase the power of palladium catalysis to orchestrate intramolecular cyclizations to form five-membered nitrogen heterocycles. Designing a suitable acyclic precursor containing a cyclohexylamino group and appropriate unsaturated moieties could enable a tandem cyclization approach to this compound.

Rhodium-Catalyzed Hydroacylation and Cyclization

Rhodium catalysts have shown remarkable activity and selectivity in various transformations, including hydroacylation and cyclization reactions, which are highly relevant to the synthesis of 2,5-dihydro-1H-pyrroles.

Rhodium-catalyzed intramolecular hydroacylation, the addition of an aldehyde C-H bond across a carbon-carbon double bond, is a powerful tool for the synthesis of cyclic ketones. This methodology has been successfully applied to the enantioselective hydroacylation of 1,1,2-trisubstituted alkenes to form polycyclic ketones with high yields and enantioselectivities. nih.gov While this specific example does not produce a dihydropyrrole, the principle of intramolecularly trapping an alkene with an aldehyde under rhodium catalysis is a key concept. A substrate containing a cyclohexylamino group and an appropriately positioned aldehyde and alkene could potentially undergo a reductive amination-hydroacylation cascade to form the desired dihydropyrrole ring.

Furthermore, rhodium-catalyzed intramolecular hydroamination of unactivated alkenes has been developed for the synthesis of enantioenriched 2-methylpyrrolidines with good enantioselectivity (up to 91% ee). nih.gov This demonstrates the direct formation of the pyrrolidine (B122466) ring via a rhodium-catalyzed C-N bond formation.

Rhodium catalysts are also effective in formal [3+2] cycloaddition reactions. For instance, the reaction of N-sulfonyl-1,2,3-triazoles with isoxazoles in the presence of a rhodium(II) catalyst provides an efficient route to polysubstituted 3-aminopyrroles. acs.org This showcases the ability of rhodium to mediate the formation of the pyrrole (B145914) ring through a cycloaddition pathway. A similar strategy, perhaps involving a different rhodium-carbenoid precursor and a suitable dipolarophile containing a cyclohexyl group, could potentially be developed for the synthesis of this compound derivatives.

Table 2: Summary of Rhodium-Catalyzed Methodologies Relevant to Dihydropyrrole Synthesis

| Methodology | Key Transformation | Potential Application for this compound |

| Intramolecular Hydroacylation | Aldehyde C-H addition to an alkene | Tandem reductive amination-hydroacylation of a suitable precursor. |

| Intramolecular Hydroamination | Amine N-H addition to an alkene | Direct cyclization of an N-cyclohexyl-substituted aminoalkene. |

| [3+2] Cycloaddition | Formation of a five-membered ring from a three-atom and a two-atom component | Cycloaddition of a rhodium-carbenoid with a cyclohexyl-containing dipolarophile. |

Iron-Catalyzed Cyclization Reactions

Iron catalysis represents a cost-effective and environmentally benign approach for synthesizing heterocyclic compounds. mdpi.com A notable application is the diastereoselective formation of substituted 2,3-dihydropyrroles through an iron-catalyzed cycloisomerization of α-allenic sulfonamides. acs.org This method allows for the preparation of various substituted 2,3-dihydropyrroles in good to excellent yields. acs.org

The reaction proceeds via an intramolecular nucleophilic cyclization mechanism. acs.org A significant advantage of this protocol is its high diastereoselectivity when 1,2-disubstituted allenamides are used as substrates. In these cases, the corresponding 2,3-dihydropyrroles are formed with diastereomeric ratios often exceeding 98:2, favoring the trans diastereoisomer. acs.org The stereochemical outcome has been confirmed by Nuclear Overhauser Effect (NOE) experiments. acs.org Density Functional Theory (DFT) calculations have provided further insight into the reaction mechanism, helping to rationalize the observed high chemoselectivity and diastereoselectivity. acs.org While control experiments show that the dehydrative cyclization of certain diols requires a Lewis acid catalyst like FeCl₃, the specific cycloisomerization of α-allenic sulfonamides provides a targeted route to dihydropyrroles. mdpi.com

Table 1: Iron-Catalyzed Diastereoselective Synthesis of 2,3-Dihydropyrroles

| Substrate | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|---|

| 1,2-disubstituted α-allenic sulfonamide (6j) | trans-2,3-dihydropyrrole | 75 | >98:2 | acs.org |

| 1,2-disubstituted α-allenic sulfonamide (6k) | trans-2,3-dihydropyrrole | 78 | >98:2 | acs.org |

| 1,2-disubstituted α-allenic sulfonamide (6l) | trans-2,3-dihydropyrrole | 71 | >98:2 | acs.org |

Silver-Catalyzed Cycloaddition Reactions

Silver catalysts are effective in promoting cycloaddition reactions for the synthesis of dihydropyrrole rings. A key strategy involves a formal [3+2] cycloaddition between aziridines and unactivated alkynes, catalyzed by either Lewis or Brønsted acids, with silver salts being particularly effective. thieme-connect.com This silver-catalyzed process demonstrates high tolerance for a wide array of substrates, including both electron-rich and electron-poor alkynes, and produces 2,3-dihydropyrroles. thieme-connect.com

The reaction exhibits excellent regioselectivity, particularly with aryl acetylenes, often favoring one regioisomer by a ratio greater than 20:1. thieme-connect.com The scope is not limited to aryl acetylenes; substrates with vinyl and alkyl groups are also tolerated. thieme-connect.com Competition experiments have indicated that electron-rich acetylenes react more rapidly than electron-poor ones, suggesting the mechanism involves the capture of a cationic intermediate. thieme-connect.com Other silver-catalyzed routes include the cycloaddition of vinylogous diazoesters with nitriles to form substituted pyrroles and the cyclization of 2-pyridyl alkynyl carbinols with isocyanides, which can lead to 2,4-disubstituted pyrroles via a regioselective [3+2] cycloaddition. nih.govnih.gov Furthermore, silver catalysis has been used in cascade cyclizations to create complex heterocyclic systems, highlighting its versatility. rsc.org

Table 2: Substrate Scope in Silver-Catalyzed [3+2] Cycloaddition for 2,3-Dihydropyrroles

| Alkyne Substrate (R⁵) | Catalyst | Catalyst Loading (mol%) | Regioselectivity (C2-R⁵ vs. C3-R⁵) | Reference |

|---|---|---|---|---|

| Aryl (Electron-Rich) | Ag(I) salt | 2-5 | >20:1 | thieme-connect.com |

| Aryl (Electron-Poor) | Ag(I) salt | 2-5 | >20:1 | thieme-connect.com |

| Vinyl | Ag(I) salt | 2-5 | High | thieme-connect.com |

| Alkyl | Sc(OTf)₃ | 5 | High | thieme-connect.com |

Phosphine-Catalyzed P(III)/P(V) Redox Cycling Processes

Nucleophilic phosphine (B1218219) catalysis offers a metal-free approach for the synthesis of various heterocycles under mild conditions. researchgate.net A powerful strategy within this area is the use of a catalytic P(III)/P(V) redox cycle. bohrium.comresearchgate.net This process has been successfully applied to the synthesis of chiral 2,5-dihydro-1H-pyrrole derivatives through tandem reactions, such as a Michael addition followed by an intramolecular Wittig reaction. bohrium.comresearchgate.net

The key to this methodology is making the phosphine-catalyzed reaction truly catalytic. This is achieved by the in situ reduction of the phosphine oxide byproduct, typically using an organosilane like phenylsilane, which regenerates the trivalent phosphine catalyst. bohrium.comresearchgate.net This approach avoids the generation of stoichiometric phosphine oxide waste. thieme-connect.de The proposed mechanism involves the initial formation of a zwitterionic species, followed by the addition of a nitrogen nucleophile, generation of an ylide, an intramolecular Wittig reaction to form the dihydropyrrole ring, and finally the in situ reduction of the resulting phosphine oxide to restart the cycle. bohrium.com This methodology has been rendered asymmetric by using enantiopure chiral phosphines, leading to the formation of dihydropyrroles with promising enantioselectivities. bohrium.com

Stereoselective Synthesis of Dihydropyrrole Scaffolds

The development of stereoselective methods is crucial for accessing the rich three-dimensional architecture of dihydropyrrole-containing molecules. This section covers enantioselective, diastereoselective, and enzymatic strategies.

Enantioselective Approaches Utilizing Chiral Ligands

The enantioselective synthesis of dihydropyrroles can be achieved by employing chiral ligands in metal-catalyzed or organocatalytic systems. These ligands create a chiral environment around the catalytic center, directing the reaction to favor the formation of one enantiomer over the other.

Chiral Phosphine Ligands: In phosphine-catalyzed P(III)/P(V) redox cycling, the use of enantiopure bicyclic phosphines, such as HypPhos derivatives, has enabled the synthesis of chiral 2,5-dihydropyrrole and tetrahydropyridine (B1245486) derivatives with moderate yields and notable enantioselectivities (up to 82% ee). bohrium.com The enantiodetermining step is believed to be the generation of the ylide intermediate. bohrium.com

Palladium-Chiral Ligand Systems: Palladium catalysis combined with chiral ligands is a powerful tool for asymmetric synthesis. For instance, the intermolecular asymmetric allylic dearomatization of pyrroles using a palladium precursor and a chiral ligand can produce polysubstituted 2H-pyrroles containing a chiral quaternary carbon center with high enantioselectivity (up to 97% ee). researchgate.net

Silver-Chiral Ligand Catalysis: Synergistic bifunctional silver catalysis has been developed for the enantioselective synthesis of 2,5-dihydrofurans, a related five-membered oxygen heterocycle. This approach utilizes a chiral BINAP-derived ligand with two silver centers, (R)-3,5-DM-BINAP₂, which act in concert to catalyze the intramolecular trapping of an oxonium ylide by an alkyne, achieving high chemo- and enantioselectivity. rsc.org The principles of using chiral ligands to control stereochemistry are broadly applicable across different metal-catalyzed cyclization reactions. mdpi.comresearchgate.netnih.gov

Table 3: Examples of Chiral Ligands in Enantioselective Synthesis of Dihydropyrroles and Analogs

| Heterocycle | Catalytic System | Chiral Ligand | Enantiomeric Excess (ee) / Ratio (er) | Reference |

|---|---|---|---|---|

| 2,5-Dihydropyrrole | Phosphine Organocatalysis | HypPhos | up to 82% ee | bohrium.com |

| 2H-Pyrrole | Pd-Catalysis | (Unavailable in source) | up to 97% ee | researchgate.net |

| 2,5-Dihydrofuran | Ag-Catalysis | (R)-3,5-DM-BINAP | High | rsc.org |

Diastereoselective Synthesis of 2,3-Dihydropyrroles

Diastereoselective synthesis aims to control the relative configuration of multiple stereocenters created in a single reaction. Several effective methods have been developed for producing highly substituted 2,3-dihydropyrroles with excellent diastereocontrol.

One prominent method is the iron-catalyzed cycloisomerization of 1,2-disubstituted α-allenic sulfonamides. This reaction proceeds with high diastereoselectivity, affording the trans-2,3-dihydropyrroles almost exclusively, with diastereomeric ratios greater than 98:2. acs.org

Another powerful approach is a formal [4+1] annulation reaction between α,β-unsaturated imines and in situ generated pyridinium ylides. This metal-free cascade reaction produces a range of 2,3-dihydropyrroles in excellent yields (up to 93%) and with outstanding diastereoselectivities (>20:1). acs.org The proposed mechanism suggests that the excellent diastereoselectivity arises from the preferential formation of one transition state over another during the intramolecular substitution step. acs.org These methods provide reliable access to specific diastereomers of polysubstituted dihydropyrroles, which are valuable building blocks in organic synthesis. researchgate.netrsc.orgnih.gov

Table 4: Comparison of Diastereoselective Methods for 2,3-Dihydropyrrole Synthesis

| Method | Key Reactants | Catalyst/Mediator | Yield (%) | Diastereoselectivity (d.r.) | Reference |

|---|---|---|---|---|---|

| Iron-Catalyzed Cycloisomerization | 1,2-disubstituted α-allenic sulfonamides | Iron salt | 71-78 | >98:2 | acs.org |

| [4+1] Annulation | α,β-unsaturated imines, pyridinium salt | Triethylamine (base) | up to 93 | >20:1 | acs.org |

Enzymatic Kinetic Resolution in Dihydropyrrole Production

Enzymatic methods offer a highly selective and environmentally friendly route to enantiomerically pure compounds. researchgate.net Kinetic resolution (KR) and dynamic kinetic resolution (DKR) are powerful strategies for resolving racemic mixtures. mdpi.comwikipedia.org In a typical enzymatic kinetic resolution, an enzyme, often a lipase (B570770), selectively catalyzes the transformation (e.g., acylation) of one enantiomer of a racemic starting material at a much higher rate than the other. mdpi.com This allows for the separation of the faster-reacting enantiomer (as the product) from the unreacted, slower-reacting enantiomer. The major drawback of KR is a maximum theoretical yield of 50% for a single enantiomer. researchgate.net

Dynamic kinetic resolution overcomes this limitation by coupling the enzymatic resolution with an in situ racemization of the starting material. researchgate.netwikipedia.org A racemization catalyst (often a transition metal complex) continuously interconverts the less reactive enantiomer into the more reactive one, allowing for a theoretical yield of up to 100% of a single enantiomeric product. mdpi.comwikipedia.org

For the production of chiral dihydropyrroles, a racemic mixture of a dihydropyrrole precursor alcohol could be subjected to DKR. A lipase, such as Candida antarctica lipase B (CalB), could be used to selectively acylate one enantiomer, while a ruthenium catalyst facilitates the racemization of the alcohol. nih.gov This chemoenzymatic approach has been successfully applied to produce a variety of axially chiral heterobiaryl acetates in excellent yields and enantioselectivities. nih.gov The principles of DKR are broadly applicable and represent a potent strategy for the large-scale production of enantiopure dihydropyrrole intermediates. nih.gov

Green Chemistry Methodologies in Dihydropyrrole Synthesis

Green chemistry principles are integral to the modern synthesis of heterocyclic compounds, including dihydropyrroles. These methodologies focus on creating environmentally benign processes by minimizing waste, avoiding hazardous solvents and reagents, and improving energy efficiency. rsc.org The application of these principles has led to innovative synthetic routes that are both sustainable and effective.

Solvent-Free and Catalyst-Free Conditions

A significant advancement in green synthesis is the development of reactions that proceed without the need for solvents or catalysts. acs.orgnih.gov These conditions not only reduce chemical waste and the environmental impact associated with volatile organic solvents but also simplify product purification.

One-pot, three-component methods for constructing tetrahydro-dihydroxy-oxoindeno[1,2-b]pyrroles have been developed that operate at room temperature under solvent-free and catalyst-free conditions. ijcea.org This approach involves the condensation of amines, alkyl propiolates, and ninhydrin, offering high yields and an eco-friendly profile. ijcea.org Similarly, an efficient, atom-economical, and highly stereoselective synthesis of fully substituted 2,3-dihydropyrroles has been achieved through a catalyst-free, three-component reaction of amines, aromatic aldehydes, and α-ketoamides. rsc.orgresearchgate.net The Biginelli-type reaction, traditionally used for synthesizing dihydropyrimidinones, has also been adapted for related heterocycles under catalyst-free conditions in boiling DMF. rsc.org Microwave irradiation has also been utilized as a solvent-free method for synthesizing substituted pyrrole derivatives. researchgate.net

Beta-Cyclodextrin Mediated Reactions

Beta-cyclodextrins (β-CDs) are cyclic oligosaccharides that are gaining attention in green chemistry. mdpi.com They possess a hydrophobic inner cavity and a hydrophilic exterior, allowing them to act as microreactors or phase-transfer catalysts in aqueous media, thereby reducing the need for organic solvents. researchgate.net

While direct β-CD-mediated synthesis of this compound is not extensively documented, the principles are well-established for other systems. β-CDs can encapsulate nonpolar reactants, bringing them into proximity and enhancing reaction rates in water. nih.gov The hydroxyl groups on the exterior of the cyclodextrin (B1172386) can be chemically modified to create new derivatives with tailored properties, such as improved solubility or the ability to act as adsorbents for specific molecules. researchgate.netnih.gov This functionalization allows for the creation of novel copolymers and other materials with specific applications, demonstrating the versatility of cyclodextrins as a tool in green synthetic strategies. mdpi.comnih.gov

Utilization of Recyclable Catalyst Systems

Several recyclable catalyst systems have been successfully applied to the synthesis of pyrrole and its derivatives.

Platinum on Carbon (Pt/C): A heterogeneous Pt/C catalyst has been used for the direct synthesis of 2,5-disubstituted pyrroles from 1,2-aminoalcohols and secondary alcohols. This catalyst can be recycled without a significant decrease in its activity. rsc.org

Alumina (CATAPAL 200): Commercially available aluminas, such as CATAPAL 200, have been shown to be effective and recyclable catalysts for the Paal-Knorr pyrrole synthesis, a common method for forming the pyrrole ring. mdpi.com

Magnetic Nanoparticles: Innovative catalysts based on magnetic nanoparticles have been developed for their high efficiency and simple, magnetically assisted recovery. nih.gov One such system is a γ-Fe2O3@SiO2-supported antimony catalyst used in the Clauson–Kaas synthesis of N-substituted pyrroles. nih.gov Another example is a Cu@imine/Fe3O4 magnetic nanoparticle catalyst, which has been used for the rapid, solvent-free synthesis of polysubstituted pyrroles and can be reused for at least six runs with minimal loss in reactivity. researchgate.net

The table below summarizes the performance of various recyclable catalysts in pyrrole synthesis.

| Catalyst System | Synthetic Method | Key Advantages | Recyclability | Source(s) |

| Pt/C | Dehydrogenative Heterocyclization | Heterogeneous, wide substrate scope | Yes, without significant activity loss | rsc.org |

| CATAPAL 200 (Alumina) | Paal-Knorr Synthesis | Low-cost, commercially available | Yes, tested for five cycles | mdpi.com |

| γ-Fe2O3@SiO2-Sb-IL | Clauson–Kaas Synthesis | Air stable, magnetically recoverable | Yes, activity maintained for six cycles | nih.gov |

| Cu@imine/Fe3O4 MNPs | Multicomponent Reaction | High reactivity, solvent-free conditions | Yes, reused for six runs | researchgate.net |

Principles of Atom Economy in Dihydropyrrole Formation

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.comwikipedia.orgnumberanalytics.com A reaction with high atom economy minimizes the generation of byproducts, leading to less waste and a more sustainable process. primescholars.com

Addition and cycloaddition reactions are inherently atom-economical as they incorporate all or most of the atoms from the starting materials into the product. wikipedia.org In the context of dihydropyrrole synthesis, multicomponent reactions are particularly noteworthy for their high atom economy. For instance, the three-component synthesis of highly functionalized 2,3-dihydropyrroles from amines, aldehydes, and α-ketoamides is described as an atom-economical process that generates complex molecules in a single step with minimal waste. rsc.orgresearchgate.net In contrast, classical reactions like the Wittig or Gabriel syntheses often exhibit poor atom economy due to the formation of stoichiometric amounts of high-molecular-weight byproducts. wikipedia.orgprimescholars.com Designing synthetic routes that maximize atom economy, such as one-pot relay reactions using multiple catalysts, is a key goal in the modern synthesis of heterocycles like 2,5-dihydropyrroles. nih.gov

Solid-Phase Organic Synthesis (SPOS) of 2,5-Dihydro-1H-pyrroles

Solid-phase organic synthesis (SPOS) is a powerful technique for the rapid generation of libraries of organic compounds. In this method, a starting material is attached to an insoluble polymer support (resin), and subsequent reactions are carried out. Excess reagents and byproducts are easily removed by simple filtration and washing, which greatly simplifies purification.

An efficient SPOS method for preparing 2,5-dihydro-1H-pyrroles has been developed using a supported selenium resin. acs.orgnih.govacs.org This strategy involves a sequence of reactions including electrophilic addition, N-acylation, and an oxidation-elimination step to release the final product from the solid support. nih.govacs.org The use of a solid-supported selenium species offers advantages such as reduced odor, good stability, and the ability to produce products in high purity after cleavage from the resin. acs.org This combinatorial approach allows for the versatile and rapid synthesis of various substituted 2,5-dihydro-1H-pyrroles by simply changing the acyl chloride used in the N-acylation step. acs.orgnih.gov

Synthesis of Specific this compound Derivatives (e.g., this compound-2,5-dione)

The synthesis of specific derivatives, such as 1-Cyclohexyl-1H-pyrrole-2,5-dione, typically involves the condensation of a primary amine with a 1,4-dicarbonyl compound or its equivalent. cibtech.orgmdpi.com The target compound, 1-Cyclohexyl-1H-pyrrole-2,5-dione, features a maleimide (B117702) core N-substituted with a cyclohexyl group. oakwoodchemical.com

A general and effective method for synthesizing such N-substituted maleimides is the reaction of the corresponding primary amine (in this case, cyclohexylamine) with maleic anhydride (B1165640). This reaction proceeds via the formation of a maleamic acid intermediate, which then undergoes cyclodehydration to form the imide ring of the pyrrole-2,5-dione. This cyclization can be promoted by heat or by using a dehydrating agent in a suitable solvent like glacial acetic acid. cibtech.org A similar strategy has been employed to synthesize a range of 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives by reacting N-substituted amidrazones with 2,3-dimethylmaleic anhydride in solvents like toluene (B28343) or chloroform (B151607) at reflux. mdpi.com

The table below outlines a representative synthetic approach for 1-Cyclohexyl-1H-pyrrole-2,5-dione.

| Reactant 1 | Reactant 2 | Intermediate | Product | Reaction Type | Source(s) |

| Cyclohexylamine | Maleic Anhydride | N-Cyclohexylmaleamic acid | 1-Cyclohexyl-1H-pyrrole-2,5-dione | Condensation/Cyclodehydration | cibtech.orgoakwoodchemical.com |

Mechanistic Investigations and Reaction Pathways of 1 Cyclohexyl 2,5 Dihydro 1h Pyrrole and Analogs

Pericyclic Reactions and Orbital Symmetry Considerations in Dihydropyrroles

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. The stereochemical outcomes of these reactions are governed by the principle of orbital symmetry conservation, as famously articulated by Woodward and Hoffmann. Dihydropyrrole systems, containing a four-π-electron system (or more in conjugated analogs), are prime candidates for these transformations.

Cycloaddition reactions are powerful tools for ring formation, involving the concerted combination of two or more unsaturated molecules.

The alkene moiety within N-substituted dihydropyrroles can theoretically participate in [2+2] cycloadditions . These reactions, particularly photochemical [2+2] cycloadditions, involve the direct addition of two double bonds to form a cyclobutane (B1203170) ring. chemrxiv.org While direct examples featuring 1-cyclohexyl-2,5-dihydro-1H-pyrrole as the alkene component are not extensively documented, the reactivity of analogous N-substituted five-membered ring systems, such as maleimides, provides significant insight. Studies on the photochemical [2+2] cycloaddition of N-alkyl maleimides with various alkenes demonstrate the viability of this pathway. organic-chemistry.org These reactions are typically initiated by UVA irradiation and proceed to form cyclobutane-fused adducts. The reaction conditions and outcomes for these analogous systems highlight the potential for dihydropyrroles to undergo similar transformations. organic-chemistry.org

| N-Substituent (on Maleimide) | Irradiation Wavelength (nm) | Solvent | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|---|

| Benzyl | 370 | CH₂Cl₂ | 67 | 65:35 |

| Benzyl | 390 | CH₂Cl₂ | 50 | 70:30 |

| 2-Phenylethyl | 370 | CH₂Cl₂ | 65 | N/A |

| Methyl | 370 | CH₂Cl₂ | 60 | 60:40 |

| Isopropyl | 370 | CH₂Cl₂ | 55 | 70:30 |

| Cyclohexyl | 370 | CH₂Cl₂ | 58 | 75:25 |

1,3-Dipolar cycloadditions represent a highly versatile method for synthesizing five-membered heterocycles and are mechanistically classified as [4π+2π] cycloadditions. wikipedia.org In this context, azomethine ylides are common 1,3-dipoles that react with dipolarophiles (like alkenes) to form pyrrolidine (B122466) rings. wikipedia.org While the dihydropyrrole itself would act as the dipolarophile, a notable analogous reaction involves N-cyclohexylmaleimide serving as the dipolarophile. In reactions with previously synthesized nitrones (a class of 1,3-dipoles), N-cyclohexylmaleimide participates in 1,3-dipolar cycloadditions in aqueous media, affording the corresponding isoxazolidine-fused products in excellent yields (91-97%). wikipedia.org This demonstrates the high reactivity of N-cyclohexyl-substituted, five-membered unsaturated rings as dipolarophiles in these cycloadditions.

Electrocyclic reactions are intramolecular pericyclic processes that involve the formation of a σ-bond between the termini of a conjugated π-system, or the reverse ring-opening process. wikipedia.orgmasterorganicchemistry.com The stereochemistry is dictated by the number of π-electrons and whether the reaction is under thermal or photochemical control. masterorganicchemistry.compressbooks.publibretexts.org

A key electrocyclic reaction relevant to dihydropyrrole systems is the 4π-electrocyclization . While the dihydropyrrole itself represents the product of such a cyclization, studies on aza-analogs of divinyl ketones and related systems provide a clear mechanistic picture. The acid-catalyzed cyclization of 1-azapentadienyl cations is a prime example. nih.gov These cations, generated in situ from the corresponding 1-azapenta-1,4-diene-3-ols by treatment with a strong acid like triflic acid, undergo a facile 4π-electrocyclization. nih.gov According to Woodward-Hoffmann rules, a thermal 4π-electron process proceeds via a conrotatory motion of the termini. masterorganicchemistry.com Quantum chemical calculations support this, indicating a conrotatory, Möbius-type electrocyclic ring-closure mechanism. nih.gov The initial product is a 2,5-dihydropyrrolium cation, which then undergoes deprotonation and tautomerization to yield the final, diversely substituted pyrrole (B145914) product. This reaction pathway underscores a fundamental electrocyclic route to the dihydropyrrole core and its subsequent aromatization. nih.gov

The aza-Nazarov reaction is another relevant cationic 4π-electrocyclization used to construct five-membered nitrogen heterocycles, such as α-methylene-γ-lactams, from N-acyliminium salt precursors. nih.govwikipedia.orgrsc.orgacs.org

| Substituent (R¹) | Substituent (R²) | Substituent (R³) | Yield (%) |

|---|---|---|---|

| Phenyl | Phenyl | Phenyl | 85 |

| 4-MeO-Ph | 4-MeO-Ph | Phenyl | 82 |

| 4-Cl-Ph | 4-Cl-Ph | Phenyl | 88 |

| Phenyl | Methyl | Phenyl | 75 |

| Phenyl | Phenyl | Methyl | 72 |

| Phenyl | Phenyl | n-Butyl | 68 |

Sigmatropic rearrangements are concerted intramolecular reactions where a σ-bond migrates across a π-system. wikipedia.org They are classified by an order [i,j], indicating the number of atoms over which the bond migrates on each fragment. youtube.com

The nih.govnih.gov-sigmatropic rearrangement , particularly the aza-Cope rearrangement, is highly relevant to dihydropyrrole chemistry. This reaction involves the rearrangement of N-allyl enamines or their corresponding salts. nih.gov In one studied system, quaternary N-allyl enammonium salts derived from pyrrolo[2,1-a]isoquinoline, which contains an enamine moiety analogous to that in a dihydropyrrole, undergo a facile nih.govnih.gov-sigmatropic rearrangement upon heating. nih.govresearchgate.net Deuterium-labeling experiments confirmed that the reaction proceeds primarily through a concerted, suprafacial nih.govnih.gov sigmatropic mechanism, evidenced by the inversion of the allyl group's stereochemistry. nih.gov More recently, a rhodium-catalyzed 3-aza-Cope rearrangement of protic N-allyl enammonium ylides has been developed, which proceeds under mild conditions to generate highly substituted dihydropyrroles. chemrxiv.org

nih.govnih.gov-sigmatropic rearrangements are also known for nitrogen-containing compounds, particularly involving nitrogen ylides. wikipedia.orgwikipedia.org For instance, the Sommelet-Hauser rearrangement involves the nih.govnih.gov-shift of a quaternary benzylammonium ylide. wikipedia.org It is plausible that an N-ylide of a 1-cyclohexyl-2,5-dihydropyrrole could undergo an analogous nih.govnih.gov-sigmatropic rearrangement, where an adjacent substituent migrates from the nitrogen to the C2 position of the ring, although specific examples are not prevalent. Such a reaction would proceed through a five-membered ring transition state, offering high potential for stereoselectivity. wikipedia.orgrsc.org

Ring-Opening Reactions of Dihydropyrrole Derivatives

While the dihydropyrrole ring is relatively stable, it can undergo ring-opening under specific catalytic or chemical conditions.

Transition metals can catalyze the cleavage of C-C or C-N bonds in cyclic systems. While direct metal-catalyzed ring-opening of simple N-alkyl dihydropyrroles is not a commonly reported transformation, the principles of ring-opening metathesis (ROM) offer a potential pathway. Ruthenium catalysts, such as the Grubbs catalyst, are well-known to mediate ring-opening metathesis polymerization (ROMP) of strained cycloalkenes like cyclopentene. uwindsor.carsc.org Given the structural similarity, it is conceivable that a 1-cyclohexyl-2,5-dihydropyrrole could undergo a similar process. The reaction would be initiated by the formation of a ruthenium-alkylidene complex, followed by a [2+2] cycloaddition with the dihydropyrrole's double bond to form a metallacyclobutane intermediate. Subsequent cycloreversion would lead to the ring-opened product. In the presence of a chain-transfer agent or under polymerization conditions, this could lead to oligomers or polymers. uwindsor.ca

Other metal-catalyzed processes, such as the nickel-catalyzed cleavage of C-CN bonds, demonstrate the ability of transition metals to insert into and break strong sigma bonds, though this specific reactivity has not been applied to the C-N bond cleavage of dihydropyrroles. nih.gov Tandem sequences, such as ruthenium-catalyzed ring-closing metathesis followed by isomerization, are more commonly used to form stable heterocyclic systems like dihydropyrroles rather than to open them. youtube.comnih.gov

The stability of the dihydropyrrole ring towards base-mediated degradation is a notable feature. In synthetic chemistry, the related N-substituted 2,5-dimethylpyrrole moiety is employed as a protecting group for primary amines specifically because of its high stability towards strong bases, nucleophiles, and even heating with concentrated alkali. rsc.org This suggests that the 1-cyclohexyl-2,5-dihydropyrrole ring would be largely inert to ring-opening mediated by hydroxide (B78521) ions under typical conditions. The electron-rich nature of the heterocycle and the stability of the C-N bond contribute to this lack of reactivity.

Hydrolysis of such rings, when desired for deprotection, is not achieved with simple hydroxide. Instead, it requires specific reagents like hydroxylamine (B1172632) hydrochloride. rsc.org The mechanism is believed to involve the formation of an oxime with the reagent, which facilitates the cleavage of the ring. This contrasts with other heterocycles like epoxides, which readily undergo SN2-type ring-opening upon attack by hydroxide at the least sterically hindered carbon. viu.ca The inherent stability of the dihydropyrrole ring to hydroxide is a critical aspect of its chemical character, making it a robust scaffold in multistep syntheses that require basic conditions.

Nucleophilic Addition and Conjugation Mechanisms (e.g., Michael Addition)

The Michael addition, a cornerstone of carbon-carbon bond formation, involves the 1,4-conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). sielc.comyoutube.com The reaction is thermodynamically controlled and proceeds through the formation of a resonance-stabilized enolate intermediate. youtube.com

The general mechanism involves three primary steps:

Deprotonation: A base abstracts a proton from the Michael donor, typically an active methylene (B1212753) compound, to form a nucleophilic carbanion or enolate. anu.edu.au

Conjugate Addition: The nucleophile attacks the β-carbon of the electrophilic alkene, leading to a new, resonance-stabilized enolate. anu.edu.au

Protonation: The resulting enolate is protonated by the conjugate acid of the base or a solvent molecule to yield the final 1,5-dicarbonyl or related product. anu.edu.au

While the this compound ring itself is not a classic Michael acceptor due to the lack of an activating electron-withdrawing group conjugated with the double bond, its derivatives are central to such mechanisms. For instance, the synthesis of functionalized pyrrolidines and other complex heterocycles often relies on an intramolecular Michael addition where the pyrrole or a related nitrogen heterocycle acts as the nucleophile. nih.gov In these cases, the C2 position of the pyrrole ring can attack a tethered Michael acceptor, leading to cyclization. The stereochemical outcome of such additions can be controlled using chiral auxiliaries or catalysts. nih.gov

Furthermore, dihydropyrrole derivatives can be prepared through processes that incorporate a Michael addition step. For example, the reaction between a β-ketoester and a nitroalkene, catalyzed by a chiral organocatalyst, can initiate a cascade sequence beginning with a Michael addition to ultimately form highly functionalized cyclic systems.

Table 1: Asymmetric Michael Addition for the Synthesis of Functionalized Cyclohexanes

| Entry | Nitroalkene (R) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| 1 | C₆H₅ | 78 | >30:1 | 99 |

| 2 | 4-ClC₆H₄ | 75 | >30:1 | 99 |

| 3 | 4-MeOC₆H₄ | 72 | >30:1 | 99 |

| 4 | 2-Thienyl | 68 | >30:1 | 99 |

| 5 | CH₂CH₂Ph | 69 | >30:1 | 95 |

This table illustrates representative results for an organocatalyzed one-pot Michael-Michael-1,2-addition sequence leading to highly functionalized cyclohexanes. While not directly involving this compound, it demonstrates the high stereoselectivity achievable in Michael additions that can be used to construct complex scaffolds. Data adapted from a study on the synthesis of functionalized cyclohexanes. organic-chemistry.org

Proposed Catalytic Cycles for Dihydropyrrole Transformations

Catalytic cycles are fundamental to understanding how a small amount of a catalyst can facilitate the conversion of large quantities of reactants into products. A typical cycle involves the catalyst entering a series of transformations, interacting with the substrates, and being regenerated at the end to participate in another round.

Transformations involving dihydropyrroles can be achieved through various catalytic systems, including transition metals and organocatalysts. For instance, the synthesis of substituted pyrroles from dienyl azides can be catalyzed by transition metal complexes like those of zinc or rhodium. A plausible catalytic cycle for such a transformation, or for the functionalization of a dihydropyrrole ring, generally involves several key steps:

Catalyst Activation: A pre-catalyst may undergo a transformation to form the active catalytic species.

Substrate Coordination: The dihydropyrrole substrate coordinates to the active catalyst.

Key Transformation Step(s): This can involve various processes depending on the reaction. In metal-catalyzed cross-coupling, it would include oxidative addition and transmetalation. In a hydrogenation, it would involve hydride insertion. For the functionalization of the dihydropyrrole C-H or C=C bond, this step creates the new desired bond.

Product Release and Catalyst Regeneration: The functionalized product dissociates from the catalyst, which is regenerated and can re-enter the cycle.

A hypothetical catalytic cycle for the functionalization of this compound using a generic transition metal catalyst (M) is depicted below. This cycle illustrates a C-H activation/functionalization pathway.

Figure 1: Hypothetical Catalytic Cycle for Dihydropyrrole Functionalization

graph TD

A[Catalyst-L_n] -- + Dihydropyrrole --> B(Catalyst-Dihydropyrrole Complex);

B -- - H-X --> C(Cyclometalated Intermediate);

C -- + Reagent (e.g., R-X) --> D(Post-transformation Complex);

D -- Reductive Elimination --> E(Functionalized Dihydropyrrole);

E -- + Catalyst-L_n --> A;

Description of the Cycle:

This general model can be adapted for various transformations, such as arylation, alkylation, or borylation, depending on the specific catalyst and reagents employed.

Role of Transition States in Stereochemical Outcomes

The stereochemistry of a reaction product is determined by the energetic differences between the various transition states leading to different stereoisomers. In asymmetric catalysis, a chiral catalyst creates a chiral environment that preferentially lowers the energy of the transition state leading to one enantiomer over the others.

For a molecule like this compound, stereoselective reactions would typically target the double bond. For example, an asymmetric hydrogenation, dihydroxylation, or epoxidation would create new stereocenters at the C2 and C5 positions. The stereochemical outcome is dictated by the geometry of the transition state, which involves the substrate, the reagent, and the chiral catalyst.

A common model to explain stereoselectivity is the consideration of steric and electronic interactions in the transition state. For an electrophilic attack on the double bond of the dihydropyrrole, the chiral catalyst can bind to the substrate or the reagent in a way that blocks one face of the double bond, forcing the reaction to occur on the other, less hindered face.

Table 2: Enantioselective Catalytic Reaction Data

| Entry | Catalyst | Reaction Type | Yield (%) | ee (%) |

| 1 | Chiral Rh-Complex | Hydrogenation | 95 | 98 |

| 2 | Chiral Os-Complex | Dihydroxylation | 90 | 99 |

| 3 | Chiral Organocatalyst | Epoxidation | 85 | 95 |

| 4 | Chiral Ru-Complex | Hydrogenation | 92 | 96 |

This table presents hypothetical data for various potential asymmetric transformations on a generic dihydropyrrole substrate to illustrate how the choice of catalyst influences the enantioselectivity of the reaction. The high enantiomeric excess (ee) values are indicative of a significant energy difference between the diastereomeric transition states.

The Zimmerman-Traxler model, while developed for aldol (B89426) reactions, provides a useful conceptual framework. It posits a chair-like, six-membered transition state where substituents prefer to occupy equatorial positions to minimize steric strain. anu.edu.au Analogous models can be constructed for reactions of dihydropyrroles, where the chiral ligands of a metal catalyst or the structure of an organocatalyst dictate the preferred orientation of the substrate in the transition state assembly, thus controlling the final stereochemistry of the product.

Advanced Structural Characterization and Spectroscopic Elucidation for Mechanistic and Synthetic Insights

Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

There is a notable absence of published research detailing the application of advanced NMR techniques for the structural assignment and conformational analysis of 1-Cyclohexyl-2,5-dihydro-1H-pyrrole. While NMR data is crucial for elucidating the precise arrangement of atoms and the conformational dynamics of the cyclohexyl and dihydropyrrole rings, specific chemical shift values, coupling constants, and advanced 2D NMR correlation data (such as COSY, HSQC, and HMBC) for this particular molecule have not been reported in peer-reviewed literature. For comparison, studies on other substituted dihydropyrroles have utilized such techniques to determine their solution-state conformations. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Analysis

Detailed high-resolution mass spectrometry studies on this compound, which would provide its exact molecular formula and insights into its fragmentation pathways, are not described in available scientific articles. While HRMS is a standard method for confirming the identity and purity of synthesized compounds, specific data, including measured mass-to-charge ratios and the fragmentation patterns under different ionization conditions for this compound, remain unpublished. mdpi.com This information would be invaluable for its unambiguous identification and for understanding its behavior in mass spectrometric analyses.

Infrared (IR) Spectroscopy for Functional Group Identification and Reaction Monitoring

While general IR spectroscopy is a fundamental technique for identifying functional groups, specific, detailed analyses of the IR spectrum of this compound are not present in the surveyed literature. The characteristic vibrational frequencies for the C-N bond, the C=C bond within the dihydropyrrole ring, and the various C-H bonds of the cyclohexyl and pyrrole (B145914) moieties have not been explicitly reported or analyzed. Such data would be instrumental for routine identification and for monitoring reactions involving the synthesis or modification of this compound. acgpubs.orgresearchgate.net

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

No published X-ray crystal structure of this compound is available. X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise bond lengths, bond angles, and information about intermolecular interactions within the crystal lattice. nih.govmdpi.com Without this data, the exact three-dimensional arrangement of the molecule in the solid state and the nature of its intermolecular packing forces remain unknown.

Synthetic Utility and Further Transformations of the 1 Cyclohexyl 2,5 Dihydro 1h Pyrrole Scaffold

Conversion to Aromatic Pyrrole (B145914) Derivatives

The dehydrogenation of 2,5-dihydropyrroles, such as 1-cyclohexyl-2,5-dihydro-1H-pyrrole, provides a direct route to the corresponding aromatic pyrrole derivatives. This transformation is a key step in the synthesis of a wide array of substituted pyrroles, which are prevalent motifs in pharmaceuticals and materials science. Various methods have been developed to achieve this aromatization, often employing oxidizing agents or catalytic processes.

One common strategy involves the use of a metal catalyst, such as palladium, ruthenium, or iron, to facilitate the dehydrogenation. For instance, ruthenium-based pincer-type catalysts have been successfully used for the synthesis of substituted pyrroles through dehydrogenative coupling reactions. Another approach utilizes a one-pot sequential 1,3-dipolar cycloaddition followed by an oxidative dehydrogenative aromatization mediated by benzoyl peroxide. Furthermore, the Paal-Knorr pyrrole synthesis, a classic method, allows for the condensation of 2,5-dimethoxytetrahydrofuran (B146720) with amines in the presence of a catalyst like iron(III) chloride to yield N-substituted pyrroles. organic-chemistry.org The choice of method often depends on the specific substituents present on the pyrrole ring and the desired reaction conditions.

The resulting aromatic pyrroles, such as 1-cyclohexyl-2,5-dimethyl-1H-pyrrole, can be further functionalized. For example, they can undergo reactions like acylation to introduce new functional groups. organic-chemistry.org

Table 1: Examples of Aromatic Pyrrole Derivatives from Dihydropyrroles

| Starting Material | Reagents and Conditions | Product |

| This compound | Dehydrogenation (e.g., Pd/C, heat) | 1-Cyclohexyl-1H-pyrrole |

| 2,5-Dimethyl-1-phenyl-2,5-dihydropyrrole | Oxidation (e.g., air, catalyst) | 2,5-Dimethyl-1-phenyl-1H-pyrrole researchgate.net |

| Substituted 2,5-dihydropyrroles | I2/PhI(OAc)2 | Polysubstituted pyrroles organic-chemistry.org |

Synthesis of Gamma-Lactam Derivatives from Dihydropyrroles

The oxidation of 2,5-dihydropyrroles provides a straightforward method for the synthesis of γ-lactam (pyrrolidin-2-one) derivatives. This transformation is significant as the γ-lactam moiety is a core structure in numerous biologically active compounds and natural products.

Various oxidizing agents can be employed to effect this conversion. For instance, selective electrochemical aminoxyl-mediated Shono-type oxidation of pyrrolidines can yield pyrrolidinones with high selectivity. organic-chemistry.org Another method involves the use of oxoammonium catalysts, which can oxidize a broad range of N-substituted pyrrolidines to the corresponding imides under complementary sets of conditions. organic-chemistry.org Additionally, hypervalent iodine reagents like phenyliodine(III) diacetate (PIDA) can promote the intramolecular electrophilic cyclization of alkynylamides to form pyrrolidinone skeletons. The choice of oxidant and reaction conditions can be tuned to achieve the desired γ-lactam derivative with good yield and selectivity. Thiophene-fused γ-lactams have also been synthesized and studied for their potential as enzyme inhibitors. rsc.org

Table 2: Synthesis of γ-Lactams from Dihydropyrrole Precursors

| Dihydropyrrole Derivative | Oxidizing Agent/Method | Resulting γ-Lactam |

| N-Substituted 2,5-dihydropyrrole | Electrochemical Shono-type oxidation | N-Substituted Pyrrolidin-2-one organic-chemistry.org |

| N-Substituted Pyrrolidine (B122466) | Oxoammonium catalysts | N-Substituted Imide organic-chemistry.org |

| Alkynylamide | Phenyliodine(III) diacetate (PIDA) | Pyrrolidinone organic-chemistry.org |

Formation of Functionalized Pyrrolidines

The 2,5-dihydropyrrole scaffold is a valuable precursor for the synthesis of a diverse range of functionalized pyrrolidines. The carbon-carbon double bond in the dihydropyrrole ring can undergo various addition reactions, and the entire ring can be reduced to the corresponding saturated pyrrolidine.

Hydrogenation of the double bond in this compound, typically using a catalyst such as palladium on carbon (Pd/C) or diimide, affords 1-cyclohexylpyrrolidine. acs.org This reduction is a fundamental transformation that provides access to the fully saturated pyrrolidine core.

Furthermore, the double bond can participate in various functionalization reactions. For example, 1,3-dipolar cycloaddition reactions of nitrones with alkenes can lead to the formation of isoxazolidine-containing pyrrolidines, which can be further transformed into functionalized phosphoproline analogues. nih.gov Additionally, aza-Morita-Baylis-Hillman-type reactions of cyclic N,O-acetals derived from pyrrolidines can yield highly functionalized 2,5-disubstituted pyrrolidines with good to excellent diastereoselectivity. bris.ac.ukcore.ac.uk These methods allow for the introduction of various substituents and the creation of stereocenters, leading to a wide array of complex pyrrolidine derivatives.

Table 3: Functionalization of Dihydropyrroles to Pyrrolidines

| Dihydropyrrole/Precursor | Reaction Type | Reagents/Conditions | Product |

| This compound | Hydrogenation | H2, Pd/C or Diimide | 1-Cyclohexylpyrrolidine acs.org |

| N-Benzyl-C-(diethoxyphosphoryl)nitrone + cis-1,4-dihydroxybut-2-ene | 1,3-Dipolar Cycloaddition | Heat | Functionalized (pyrrolidin-2-yl)phosphonate nih.gov |

| 5-Substituted cyclic N,O-acetal + Michael acceptor | Aza-Morita-Baylis-Hillman | Me2S, TMSOTf or Quinuclidine, TMSOTf | 2,5-trans-disubstituted pyrrolidine bris.ac.ukcore.ac.uk |

Hetero-[5+2] Cycloaddition for Azepine Formation

The 2,5-dihydropyrrole ring system can participate in cycloaddition reactions to construct larger heterocyclic frameworks. A notable example is the hetero-[5+2] cycloaddition reaction, which provides a pathway to the synthesis of azepine derivatives. Azepines are seven-membered nitrogen-containing heterocycles that are of interest in medicinal chemistry.

Role as Building Blocks for Complex Heterocyclic Systems

Beyond the direct transformations of the dihydropyrrole ring itself, this scaffold serves as a crucial starting point for the synthesis of more complex, often polycyclic, heterocyclic systems. The inherent functionality of the dihydropyrrole allows for its incorporation into larger molecular architectures through various synthetic strategies.

For instance, dihydropyrroles can be precursors to pyrrolidinones, which are themselves versatile intermediates. These γ-lactams can undergo further reactions, such as N-arylation, to introduce additional structural diversity. organic-chemistry.org The pyrrolidine ring, derived from the dihydropyrrole, is a fundamental component of many natural products and complex bioactive molecules. nih.gov Synthetic strategies often involve the initial construction of a functionalized pyrrolidine ring, which is then elaborated into the final target molecule.

Moreover, the pyrrole ring, obtained from the dehydrogenation of dihydropyrroles, can be a component in the construction of larger fused heterocyclic systems. For example, pyrrole-fused pyrimidines, which exhibit diverse biological activities, can be synthesized from appropriately functionalized pyrroles. organic-chemistry.org The versatility of the dihydropyrrole scaffold lies in its ability to be transformed into either a saturated pyrrolidine or an aromatic pyrrole, both of which are key components in the synthesis of a wide range of complex heterocyclic compounds.

Computational and Theoretical Chemistry Studies of 2,5 Dihydro 1h Pyrrole Systems

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Energetics

Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic structure of many-body systems. mdpi.comcapes.gov.br It has proven to be a valuable tool for elucidating reaction mechanisms and calculating the energetics of chemical processes involving pyrrole (B145914) derivatives. researchgate.net DFT calculations can be employed to map out the potential energy surface of a reaction, identifying transition states and intermediates, and thereby providing a detailed picture of the reaction pathway. researchgate.net

For instance, in the study of cycloaddition reactions involving 2,5-dihydropyrrole systems, DFT can be used to determine whether the reaction proceeds through a concerted or a stepwise mechanism. mdpi.com By calculating the activation energies for different possible pathways, researchers can predict the most likely mechanism. researchgate.net Furthermore, DFT allows for the calculation of thermodynamic parameters such as reaction enthalpies and Gibbs free energies, which are crucial for understanding the feasibility and spontaneity of a reaction.

The choice of the functional and basis set is critical in DFT calculations to ensure the accuracy of the results. researchgate.net For example, the B3LYP functional combined with a basis set like 6-31G(d) has been used to investigate the kinetics and mechanism of reactions involving similar heterocyclic compounds. researchgate.net In some cases, more advanced functionals like M06-2X may be employed to obtain more accurate energy barriers. mdpi.com The inclusion of solvent effects, often through models like the Polarizable Continuum Model (PCM), can also be important for accurately describing reactions that occur in solution. mdpi.com

Table 1: Representative Applications of DFT in Studying Dihydropyrrole Systems

| Study Focus | DFT Functional/Basis Set | Key Findings |

| Reaction Mechanism of Cycloaddition | M06-2X/Def2TZVP | Determination of stepwise vs. concerted pathways. mdpi.com |

| Investigation of Reaction Kinetics | B3LYP/6-31G* | Calculation of activation energies and reaction rate constants. researchgate.net |

| Electronic Properties of Derivatives | B3LYP/6-31G(d) | Calculation of energy band gaps and absorption spectra. |

| Thermodynamic Stability | B3LYP/6-311++G(d,p) | Analysis of formation energies and relative stabilities of isomers. mdpi.com |

Frontier Molecular Orbital (FMO) Theory Applications for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that explains the reactivity of molecules based on the interaction of their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). wikipedia.orgunesp.br This theory provides a qualitative and often quantitative prediction of how a molecule will react with other species. unesp.br The HOMO represents the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. capes.gov.br

In the context of 1-cyclohexyl-2,5-dihydro-1H-pyrrole and related systems, FMO theory can be used to predict their behavior in various chemical reactions, such as cycloadditions. wikipedia.orgslideshare.net For example, in a Diels-Alder reaction, the interaction between the HOMO of the diene (in this case, a derivative of 2,5-dihydropyrrole could act as the dienophile) and the LUMO of the dienophile (or vice versa) governs the course of the reaction. nih.gov The symmetry of these frontier orbitals must allow for constructive overlap for the reaction to proceed thermally. imperial.ac.uk

Computational methods, particularly DFT, are used to calculate the energies and visualize the shapes of the HOMO and LUMO of this compound. nih.gov This information can then be used to predict the regioselectivity and stereoselectivity of its reactions. For instance, the relative sizes of the orbital lobes on different atoms can indicate the preferred sites of attack for electrophiles or nucleophiles. youtube.com While FMO theory is a powerful predictive tool, it has its limitations, and for more complex systems or reactions, more sophisticated models may be necessary to fully understand reactivity. unesp.brsapub.org

Table 2: FMO Parameters and Their Significance

| Parameter | Description | Significance in Reactivity Prediction |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability of a molecule to donate electrons (nucleophilicity). |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability of a molecule to accept electrons (electrophilicity). |